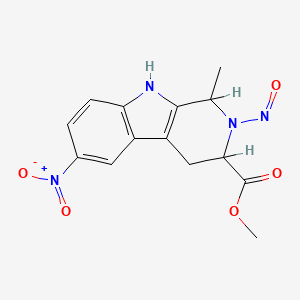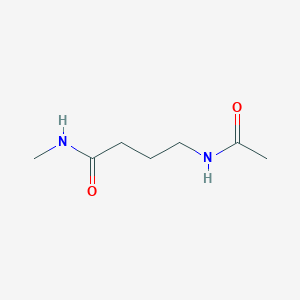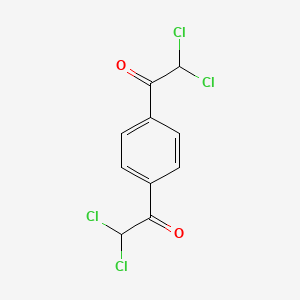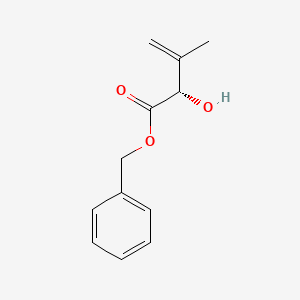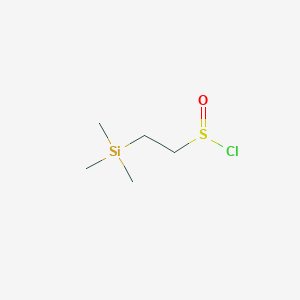
Ethanesulfinyl chloride, 2-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanesulfinyl chloride, 2-(trimethylsilyl)-, also known as 2-(trimethylsilyl)ethanesulfonyl chloride, is a chemical compound with the molecular formula C5H13ClO2SSi. It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is characterized by its ability to form stable sulfonamide derivatives, which can be easily removed under mild conditions using fluoride ions .
Preparation Methods
The synthesis of ethanesulfinyl chloride, 2-(trimethylsilyl)-, can be achieved through several routes. One common method involves the radical addition of sodium bisulfite to vinyltrimethylsilane, catalyzed by t-butyl perbenzoate, to yield the sulfonate salt. This intermediate can then be converted to the sulfonyl chloride using phosphorus (V) chloride . Another method involves the reaction of the sulfonate salt with sulfuryl chloride and triphenylphosphine, resulting in a 62% yield . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Ethanesulfinyl chloride, 2-(trimethylsilyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidative cyclization and reduction reactions, forming various cyclic and reduced products.
Annulation Reactions: It is used in annulation reactions to form complex ring structures.
Major Products: The primary products formed from these reactions are sulfonamides, cyclic compounds, and reduced derivatives.
Scientific Research Applications
Ethanesulfinyl chloride, 2-(trimethylsilyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanesulfinyl chloride, 2-(trimethylsilyl)-, involves the formation of stable sulfonamide derivatives through nucleophilic substitution. The sulfonyl chloride group reacts with nucleophiles, such as amines, to form sulfonamides. The trimethylsilyl group can be removed under mild conditions using fluoride ions, leading to the release of the protected amine . This mechanism is widely used in organic synthesis to protect and deprotect functional groups.
Comparison with Similar Compounds
Ethanesulfinyl chloride, 2-(trimethylsilyl)-, is unique due to its ability to form stable sulfonamide derivatives that can be easily removed. Similar compounds include:
Methanesulfonyl chloride: Used for similar protection reactions but lacks the trimethylsilyl group, making it less versatile.
Benzenesulfonyl chloride: Another sulfonyl chloride used for protection but with different reactivity and stability profiles.
Tosyl chloride: Commonly used in organic synthesis for protection and activation of hydroxyl groups.
Ethanesulfinyl chloride, 2-(trimethylsilyl)-, stands out due to its unique combination of stability and ease of removal, making it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
143505-60-6 |
|---|---|
Molecular Formula |
C5H13ClOSSi |
Molecular Weight |
184.76 g/mol |
IUPAC Name |
2-trimethylsilylethanesulfinyl chloride |
InChI |
InChI=1S/C5H13ClOSSi/c1-9(2,3)5-4-8(6)7/h4-5H2,1-3H3 |
InChI Key |
HGAKPHVIWXLPJY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


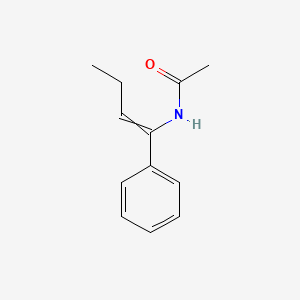
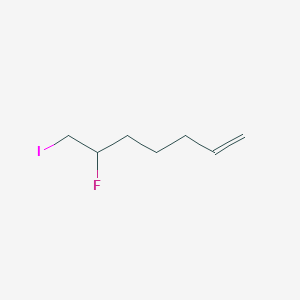
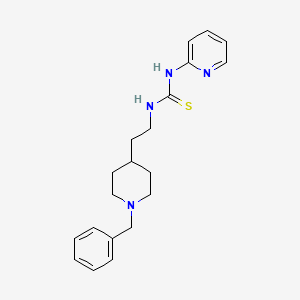
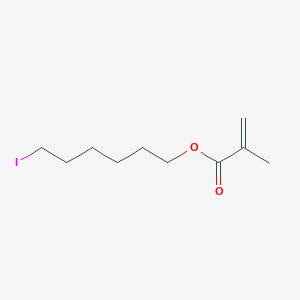
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
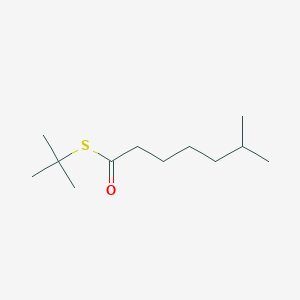
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
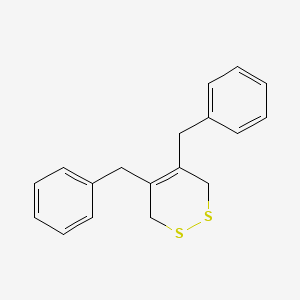
![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
